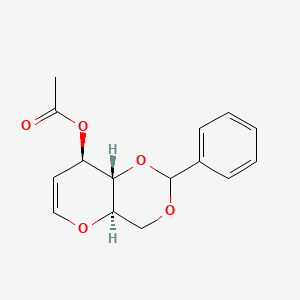

3-O-Acetyl-4,6-O-benzylidene-D-glucal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14125-71-4 |

|---|---|

Molecular Formula |

C15H16O5 |

Molecular Weight |

276.28 g/mol |

IUPAC Name |

[(4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |

InChI |

InChI=1S/C15H16O5/c1-10(16)19-12-7-8-17-13-9-18-15(20-14(12)13)11-5-3-2-4-6-11/h2-8,12-15H,9H2,1H3/t12-,13-,14+,15?/m1/s1 |

InChI Key |

OOUSBTQEYNLCKG-JKXDFHQYSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C=CO[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3 |

Canonical SMILES |

CC(=O)OC1C=COC2C1OC(OC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 O Acetyl 4,6 O Benzylidene D Glucal

Ferrier Rearrangement and Glycosylation Pathways

The Ferrier rearrangement is a powerful reaction for the synthesis of 2,3-unsaturated glycosides, and 3-O-acetyl-4,6-O-benzylidene-D-glucal is a common substrate for this transformation. wikipedia.orgthermofisher.com The reaction involves the allylic rearrangement of the glycal donor upon treatment with a Lewis acid, leading to the formation of a resonance-stabilized allyloxycarbenium ion. wikipedia.orgnih.gov This intermediate is then trapped by a nucleophile, typically an alcohol, to furnish the 2,3-unsaturated glycoside. wikipedia.org The regioselectivity of the nucleophilic attack is directed to the anomeric carbon (C-1), which bears the largest partial positive charge in the carbocationic intermediate. nih.gov

The general mechanism proceeds as follows:

Coordination of a Lewis acid to the oxygen of the 3-O-acetyl group facilitates its departure. nih.gov

Formation of a delocalized allyloxycarbenium ion intermediate. wikipedia.orgnih.gov

Nucleophilic attack at the anomeric center (C-1) from either the α- or β-face. nih.gov

Formation of the corresponding 2,3-unsaturated α- or β-glycoside.

The stereochemical outcome of glycosylation reactions involving glycal donors like this compound is a critical aspect that determines the architecture of the resulting oligosaccharide. The formation of either an α- or β-glycosidic linkage is influenced by a delicate interplay of factors including the nature of the catalyst, the nucleophile, and the protecting groups on the glycal donor. researchgate.netnih.gov The rigid 4,6-O-benzylidene protecting group, in particular, plays a significant role in directing the stereoselectivity of these reactions. nih.govfrontiersin.org

The synthesis of 2,3-unsaturated α-O-glycosides is a common outcome when employing glycal donors. diva-portal.org The predominant formation of the α-anomer is often attributed to the thermodynamic anomeric effect. iosrjournals.org In many instances, Lewis acid-catalyzed Ferrier rearrangements of glycals lead to a higher proportion of the α-isomer. nih.gov For example, the reaction of peracetylated glucal with various alcohols in the presence of a suitable catalyst has been shown to yield predominantly α-glycosides. acs.org The choice of catalyst and reaction conditions can be fine-tuned to enhance the α-selectivity.

While α-glycosylation is often the favored pathway, achieving high β-selectivity with glycal donors can be more challenging. However, specific methodologies have been developed to promote the formation of the β-anomer. The stereoselectivity can be influenced by the protecting groups on the glycal donor. For instance, altering the protecting groups at the C-4 and C-6 positions from a benzylidene acetal (B89532) to other functionalities can impact the stereochemical outcome. frontiersin.orgnih.gov Furthermore, the choice of catalyst and solvent system can also play a crucial role in directing the glycosylation towards the β-product.

The choice of catalyst is paramount in controlling the stereoselectivity of glycosylation reactions with this compound. Both Lewis acids and transition metal complexes have been extensively explored for their ability to promote these transformations with varying degrees of success in directing the formation of either the α- or β-anomer. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.net

A wide range of Lewis acids have been employed to catalyze the Ferrier rearrangement and subsequent glycosylation of glycals. nih.govnih.govfrontiersin.orgacs.orgnih.govnih.govacs.org These catalysts activate the glycal donor towards nucleophilic attack by coordinating to the oxygen of the leaving group at C-3. nih.gov

B(C₆F₅)₃: Tris(pentafluorophenyl)borane has proven to be an effective metal-free catalyst for the direct α-stereoselective synthesis of deoxyglycosides from glycals. diva-portal.orgacs.org It facilitates the formation of 2,3-unsaturated α-O-glycosides with deactivated glycals at elevated temperatures. diva-portal.org

InCl₃: Indium(III) chloride is another commonly used Lewis acid for promoting Ferrier rearrangements, often leading to a mixture of α- and β-anomers. wikipedia.org

Cu(OTf)₂: Copper(II) triflate has been utilized in glycosylation reactions, although in some cases, it may lead to slower reaction rates compared to other Lewis acids. nih.gov

The following table summarizes the use of various Lewis acids in the glycosylation of glycals, providing an indication of the typical stereoselectivities observed.

| Catalyst | Glycal Donor | Nucleophile | Product | Stereoselectivity (α:β) | Reference |

| B(C₆F₅)₃ | Peracetylated galactal | Glucoside acceptor | 2,3-unsaturated glycoside | 30:1 | acs.org |

| Pd(MeCN)₂Cl₂ | Peracetylated glucal | Primary alcohol | 2,3-unsaturated glycoside | 9:1 | acs.org |

Palladium-catalyzed glycosylation reactions, particularly those operating under Tsuji-Trost conditions, offer an alternative and powerful strategy for the formation of glycosidic bonds using glycal donors. nih.govnih.gov The Tsuji-Trost reaction involves the palladium-catalyzed allylation of nucleophiles. organic-chemistry.orgwikipedia.org In the context of glycals, a Pd(0) catalyst coordinates to the double bond, leading to the formation of a π-allyl palladium complex after the departure of the leaving group. wikipedia.org Subsequent nucleophilic attack on this intermediate furnishes the glycosylated product.

This approach has been successfully applied to the α-stereoselective synthesis of 2,3-unsaturated O-glycosides from O(3)-acylated glycals. acs.org Notably, Pd(MeCN)₂Cl₂ has been identified as an effective catalyst for this transformation, proceeding with good to excellent yields and high selectivity for the α-anomer. acs.org

Influence of Catalysts and Promoters on Glycosylation Selectivity

Brønsted Acid Catalysis (e.g., Triphenylphosphane Hydrobromide, HY Zeolite)

Brønsted acids are effective catalysts for reactions involving glycals, promoting glycosylation and rearrangement pathways. The choice of catalyst can significantly direct the reaction toward specific products.

Triphenylphosphane Hydrobromide (TPBH): This mild Brønsted acid has been utilized as a catalyst for the N- and S-glycosylation of glycals like 3,4,6-tri-O-benzyl-D-glucal. researchgate.net In these reactions, TPBH facilitates the direct C-N or C-S bond formation at the anomeric center. For instance, the reaction with various N-nucleophiles (purines) and S-nucleophiles (thiols) proceeds to afford 2-deoxy-glycosides. However, this catalyst often leads to the formation of anomeric mixtures (α/β), although sterically demanding nucleophiles may yield only the α-anomer. researchgate.net

HY Zeolite: Zeolites are microporous aluminosilicates with strong Brønsted acid sites within their framework. mdpi.comosti.gov HY zeolite, in particular, has been shown to be an efficient catalyst for the Ferrier rearrangement of glycals. When 3,4,6-tri-O-benzyl-D-glucal is treated with alcohols or thiols in the presence of HY zeolite, the reaction exclusively yields 2,3-unsaturated-α-O- and -S-glycosides. researchgate.net This high α-stereoselectivity contrasts with the results from TPBH catalysis. The number of acid sites in the zeolite is a key factor influencing the reaction yield. researchgate.net The confinement of the reactants within the zeolite pores is believed to play a crucial role in controlling the stereochemical outcome.

The table below summarizes the catalytic outcomes for a related glycal, highlighting the divergent reactivity achieved with these two Brønsted acid catalysts.

| Catalyst | Nucleophile (NuH) | Substrate | Product Type | Stereoselectivity | Yield |

| Triphenylphosphane Hydrobromide | Thiols, Purines | 3,4,6-tri-O-benzyl-D-glucal | 2-Deoxy-glycoside | α/β mixture | Moderate to High |

| HY Zeolite | Alcohols, Thiols | 3,4,6-tri-O-benzyl-D-glucal | 2,3-Unsaturated-glycoside | Exclusively α | Moderate |

Mechanistic Insights into Oxocarbenium Ion Intermediates and Transition States

Glycosylation reactions involving glycals are widely believed to proceed through oxocarbenium ion intermediates. wikipedia.orgacs.orgnih.gov These species are characterized by a delocalized positive charge between the anomeric carbon (C1) and the endocyclic oxygen (O5), resulting in a planarized, sp2-hybridized system around C1, C2, and O5. wikipedia.org

Oxocarbenium Ion Conformation: For glucopyranosyl donors, computational studies predict that the oxocarbenium ion preferentially adopts a half-chair conformation, specifically the 4H3 conformer. acs.orgnih.gov The rigid 4,6-O-benzylidene group helps to enforce this conformational preference. nih.gov In this conformation, the C5, O5, C1, and C2 atoms are nearly coplanar. The nucleophile can then attack the electrophilic anomeric carbon from either the α- or β-face.

Transition States: The transition state (TS) of a glycosylation reaction is the highest energy point on the reaction coordinate and its structure determines the reaction rate and stereoselectivity. nih.govwikipedia.org Direct observation of these transient species is extremely challenging. nih.govresearchgate.net Computational models suggest that glycosylation reactions are often dissociative, meaning the bond to the leaving group is significantly elongated in the transition state before the new bond with the nucleophile begins to form. nih.govresearchgate.net The geometry of the transition state is thought to closely resemble the oxocarbenium ion intermediate, in accordance with the Hammond-Leffler postulate for these high-energy species. wikipedia.org Nucleophilic attack on the 4H3 conformation of the 4,6-O-benzylidene-protected glucopyranosyl oxocarbenium ion is a key factor in determining the stereochemical outcome. nih.gov Torsional interactions between the incoming nucleophile and the C2-H2 bond in the early transition state are considered a primary stereodetermining factor. nih.gov

Remote Participation Effects of Protecting Groups on Stereoselectivity

While the C2-substituent is well-known for its neighboring group participation effects, protecting groups at more distant positions (C3, C4, C6) can also influence the stereoselectivity at the anomeric center, a phenomenon known as remote participation. beilstein-journals.orgnih.gov This effect, though sometimes debated, is a crucial consideration in designing complex oligosaccharide syntheses. beilstein-journals.orgcncb.ac.cn

Electron-withdrawing protecting groups, such as the 3-O-acetyl group in the title compound, can exert stereodirecting effects. nih.gov These groups can influence the electron density and conformation of the intermediate oxocarbenium ion. For example, remote participation from a C4-acyl group in galactal donors has been shown to stabilize specific conformations (4H3 and 3H4) of the oxocarbenium ion, thereby enhancing α-selectivity. rsc.org Similarly, 3-O-acyl and 6-O-acetyl groups have been reported to have an α-directing effect in certain glycosylations. nih.gov The mechanism of this remote participation can involve through-space electrostatic interactions or the formation of transient bridged intermediates that shield one face of the oxocarbenium ion, directing the incoming nucleophile to the opposite face.

Addition Reactions to the Glycal Double Bond

The electron-rich C1=C2 double bond of this compound is susceptible to electrophilic addition reactions, providing a direct route to functionalize the C1 and C2 positions and synthesize 2-deoxy- and 2,3-dideoxy-sugars. researchgate.netnih.gov

Halogenation and Haloacetylation Reactions

Electrophilic halogens (e.g., Br₂, ICl) readily add across the glycal double bond. The reaction of tri-O-benzyl-D-glucal with reagents like N-bromosuccinimide (NBS) or bromine leads to a mixture of dihalogenated products and glycosyl halides, with the product distribution being highly dependent on reaction conditions and the specific reagents used. researchgate.net

Azidochlorination and Diazidization

Azidochlorination is a powerful method for introducing a C2-azido group and a C1-chloro group simultaneously, creating a valuable 2-azido-2-deoxyglycosyl chloride donor. The azido (B1232118) group serves as a stable precursor to an amino group. nih.gov A one-pot procedure for the azidochlorination of protected glycals involves reacting the glycal with sodium azide (B81097), ferric chloride, and hydrogen peroxide. nih.gov This method is known to be highly α-selective, affording the α-anomer of the 2-azido glycosyl chloride. nih.gov This reaction provides a straightforward route to building blocks for important biological structures like the T-antigen. nih.gov

Stereoselectivity in Halogen Addition

The stereoselectivity of electrophilic addition to the glycal double bond is governed by stereoelectronic effects. The initial attack of the electrophile (e.g., Br⁺) is generally directed to the β-face of the glycal to avoid steric hindrance from the C5-substituent. This leads to the formation of a bridged halonium ion intermediate. Subsequent nucleophilic attack at C1 typically occurs from the α-face, a consequence of the anomeric effect, which favors an axial orientation for an electronegative substituent at the anomeric center. This results in the formation of a 1,2-trans diaxial addition product. The stereochemical outcome can be rationalized by the stabilization of the transition state by the α-anomeric effect during the nucleophilic step. researchgate.net

Oxymercuration and Related Electrophilic Additions

Electrophilic additions to the double bond of this compound are a key feature of its reactivity. Oxymercuration, a classic electrophilic addition reaction, transforms alkenes into alcohols and proceeds via a mercurinium ion intermediate. masterorganicchemistry.com This reaction pathway generally follows Markovnikov's rule, where the nucleophile adds to the more substituted carbon, and exhibits anti-addition stereochemistry. masterorganicchemistry.com

In the context of glycals, the methoxymercuration of the closely related tri-O-acetyl-D-glucal, followed by reductive demercuration, has been shown to yield methyl 2-deoxy-β-D-glucopyranoside. bohrium.com This suggests that the oxymercuration of this compound would proceed with the addition of the mercury species to the C-1 position and the nucleophile (e.g., water or an alcohol) to the C-2 position. The stereochemical outcome is influenced by the protecting groups. While D-glucal itself yields mainly the α-D-manno isomer upon methoxymercuration-reduction, the acetylated derivative favors the formation of the β-D-gluco isomer, potentially through a boat-like transition state. bohrium.com

The general mechanism involves the electrophilic attack of the mercury(II) salt on the double bond to form a cyclic mercurinium ion. The subsequent attack of a nucleophile at C-2 from the face opposite to the mercury bridge leads to the anti-addition product. masterorganicchemistry.com Reductive demercuration then replaces the mercury with a hydrogen atom.

Table 1: Oxymercuration and Related Electrophilic Additions of Glucal Derivatives

| Substrate | Reagents | Product(s) | Key Findings |

|---|

Hydrogenation and Reductive Transformations

The double bond in this compound can be reduced through hydrogenation reactions. Catalytic hydrogenation of the enol ether functionality typically leads to the formation of the corresponding 1,5-anhydro-2-deoxy-D-glucitol derivative.

A significant reductive transformation relevant to this compound involves the deprotection of the benzylidene acetal. Catalytic transfer hydrogenation using triethylsilane and 10% Pd/C in methanol (B129727) has been shown to be an efficient method for the removal of benzylidene acetals in carbohydrate derivatives. beilstein-journals.orgnih.gov This method is advantageous as it avoids the need for handling flammable hydrogen gas. beilstein-journals.org For instance, methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside undergoes clean removal of the benzylidene group in high yield under these conditions. beilstein-journals.org It is expected that this compound would behave similarly, yielding the corresponding diol after hydrogenation of the benzylidene group. If the double bond is also reduced under these conditions, the final product would be a derivative of 1,5-anhydro-D-glucitol.

Table 2: Hydrogenation and Reductive Transformations of Benzylidene-Protected Carbohydrates

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside | Et₃SiH, 10% Pd/C, MeOH | Methyl 2,3-di-O-acetyl-α-D-glucopyranoside | 87% | beilstein-journals.org |

Nucleophilic Additions (O-, N-, S-Nucleophiles)

The electron-rich double bond of this compound is susceptible to attack by various nucleophiles, often under acidic activation. These reactions are fundamental for the synthesis of 2-deoxyglycosides.

O-Nucleophiles: The reaction with hydroxyl nucleophiles, such as alcohols, in the presence of an acid catalyst leads to the formation of 2-deoxy-O-glycosides. For instance, the reaction of 3,4,6-tri-O-benzyl-D-glucal with nucleophiles in the presence of triflic acid and n-Bu₄NI results in the exclusive formation of 2-deoxy α-glycosides. researchgate.net

N-Nucleophiles: Nitrogen nucleophiles can also add to the double bond. For example, the addition of hydrazoic acid to derivatives of tri-O-acetyl-D-glucal has been used to synthesize 3-azido-2,3-dideoxyhexopyranoses, which can be further converted to 3-amino sugars. nih.gov

S-Nucleophiles: The addition of sulfur nucleophiles to glycals is a well-established method for the synthesis of thioglycosides. An efficient method for the synthesis of 2-hydroxy thioglycosides involves the epoxidation of the glycal followed by ring-opening with a thiol in the presence of a reducing agent like NaBH₄. nih.gov This approach, when applied to a protected glucal, would yield the corresponding 2-hydroxy-1-thioglycoside. The direct addition of thiols to the double bond can also be achieved, often with radical initiators, leading to 2-thiocarbohydrates. mdpi.com

Table 3: Nucleophilic Additions to Glucal Derivatives

| Glycal Derivative | Nucleophile | Reagents/Conditions | Product Type |

|---|---|---|---|

| 3,4,6-Tri-O-benzyl-D-glucal | Hydroxylic nucleophiles | TfOH, n-Bu₄NI | 2-Deoxy α-O-glycosides |

| Tri-O-acetyl-D-glucal derivative | Hydrazoic acid | - | 3-Azido-2,3-dideoxyhexopyranose |

Rearrangement and Epimerization Processes

Allylic Rearrangements

Glycals such as this compound can undergo allylic rearrangement reactions, most notably the Ferrier rearrangement. This reaction typically involves treatment of a glycal with a Lewis acid in the presence of a nucleophile, leading to the formation of 2,3-unsaturated glycosides. The reaction proceeds through an allylic oxocarbenium ion intermediate. The nucleophile then attacks the anomeric carbon, and the double bond shifts to the C-2/C-3 position. This rearrangement is a powerful tool for the synthesis of a variety of carbohydrate derivatives. researchgate.net

Epimerization of Allylic Alcohols (e.g., Ruthenium-Catalyzed Epimerization of D-glucal to D-allal)

The epimerization of the allylic alcohol at C-3 in a D-glucal derivative can lead to the corresponding D-allal derivative. Ruthenium catalysts have been shown to be effective for the epimerization of glycal derivatives. jst.go.jp For instance, a cyclopentadienylruthenium catalyst can achieve this transformation. This process is significant as it allows for the conversion of more readily available D-glucal derivatives into the less common D-allal isomers, which are valuable synthetic intermediates.

Radical-Mediated Reactions

The double bond of this compound is also reactive towards radical species. The addition of radicals to glycals typically occurs at the C-2 position. acs.org This regioselectivity has been observed for various radical species, including difluoromethyl radicals and those derived from nitromethane (B149229). acs.orgacs.org

For example, the addition of difluoromethyl radicals, generated from ethyl bromodifluoroacetate, to 2-benzyloxyglycals leads to the formation of α-CF₂-glycosides. acs.org The introduction of a substituent at the C-2 position can direct the radical addition to the C-1 position. acs.org Similarly, the manganese(III)- or cerium(IV)-mediated radical addition of nitromethane to various glycals provides 2-deoxy-2-C-nitromethyl-pyranosides with high stereoselectivity. acs.org The addition of heteroatom-centered radicals, such as those derived from thiols, to glycals is also a well-established process. mdpi.com

Table 4: Radical-Mediated Additions to Glycals

| Glycal Type | Radical Source | Initiator/Mediator | Product Type | Key Findings |

|---|---|---|---|---|

| Standard glycals | BrCF₂CO₂Et | BEt₃ | C-2 addition product | Addition occurs exclusively at the C-2 carbon. |

| 2-Benzyloxyglycals | BrCF₂CO₂Et | BEt₃ | α-CF₂-glycosides (C-1 addition) | C-2 substituent directs addition to C-1. |

| Various glycals | Nitromethane | Mn(OAc)₃ or CAN | 2-Deoxy-2-C-nitromethyl-pyranosides | High stereoselectivity. |

| Tri-O-acetyl-D-glucal | Thioacetic acid | Cumene hydroperoxide | 2-Thiocarbohydrates | High yields with manno isomer as main product. |

Cyclopropanation and Regioselective Ring-Opening Reactions

The double bond in this compound provides a key site for reactivity, enabling the construction of complex carbohydrate derivatives through addition reactions. Among the most synthetically useful of these are cyclopropanation reactions, which introduce a strained three-membered ring fused to the pyranose core. This cyclopropyl (B3062369) group can then be subjected to highly regioselective ring-opening reactions, providing access to C-2 branched sugars and other modified glycosides that are otherwise difficult to synthesize. acs.orgresearchgate.net

The cyclopropanation of glycals like this compound is a well-established method for creating 1,2-cyclopropanated sugars. researchgate.netrsc.org The stereochemical outcome of this reaction is often substrate-controlled, influenced by the stereochemistry of the substituents already present on the glycal ring. acs.orgscilit.com Common methods for cyclopropanation include the Simmons-Smith reaction and reactions involving dihalocarbenes or metal-catalyzed decomposition of diazo compounds. acs.orgrsc.orgscilit.com

For instance, the Simmons-Smith reaction (using diethylzinc (B1219324) and diiodomethane) typically proceeds via syn-addition relative to the adjacent C-3 substituent. In the case of this compound, this would be directed by the acetyl group at C-3. acs.org Conversely, the addition of dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) generated from chloroform (B151607) and a strong base, often results in anti-addition relative to the C-3 substituent. acs.org Rhodium(II) catalysts are also effective in promoting stereoselective cyclopropanation with diazoacetates. scilit.com

The synthetic utility of these cyclopropanated intermediates lies in the subsequent regioselective cleavage of the cyclopropane (B1198618) ring. researchgate.net The strain of the three-membered ring, combined with the electronic influence of the adjacent oxygen atom of the pyranose ring (a donor-acceptor cyclopropane system), facilitates ring-opening under the influence of electrophiles or Lewis acids. nih.govnih.gov This cleavage can lead to the formation of valuable 2-deoxy-2-C-branched chain glycosides. acs.org

The regioselectivity of the ring-opening is dictated by the reaction conditions and the nature of the electrophile. The reaction generally proceeds via the formation of a carbocationic intermediate. nih.gov The attack of a nucleophile can occur at either the C-1 or C-2 position, but typically results in functionalization at C-2. For example, electrophilic ring-opening with reagents like N-bromosuccinimide (NBS) or iodine, often in the presence of an alcohol as a nucleophile, leads to the formation of 2-deoxy-2-halo-2-C-(hydroxymethyl) glycosides. The mechanism involves the opening of the cyclopropane ring to relieve strain, driven by the formation of a stable oxocarbenium ion intermediate, which is then trapped by the nucleophile. acs.org

Below are representative examples of cyclopropanation and ring-opening reactions on glycal systems analogous to this compound.

| Reaction | Reagents | Product Stereochemistry | Typical Yield |

|---|---|---|---|

| Simmons-Smith Cyclopropanation | CH₂I₂ / Et₂Zn | syn to C-3 substituent | Good to Excellent |

| Dichlorocarbene Addition | CHCl₃ / NaOH | anti to C-3 substituent | Good |

| Rhodium-Catalyzed Cyclopropanation | N₂CHCO₂Et / Rh₂(OAc)₄ | Substrate-dependent | High |

| Electrophile/Catalyst | Nucleophile | Major Product Type | Regioselectivity |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Methanol (MeOH) | 2-Bromo-2-C-(methoxymethyl)-glycoside | Attack at C-2 |

| Iodine (I₂) | Water (H₂O) | 2-Iodo-2-C-(hydroxymethyl)-glycoside | Attack at C-2 |

| Lewis Acids (e.g., TMSOTf) | Various | Ring-expanded oxepanes or C-2 branched sugars | Dependent on conditions |

The mechanism for the electrophilic ring-opening involves the protonation or coordination of the electrophile to the cyclopropane ring, leading to a polarized intermediate. The subsequent cleavage of the C1-C2 bond is favored due to the stabilizing effect of the endocyclic oxygen atom. This results in the formation of an oxocarbenium ion, which is then attacked by a nucleophile, predominantly from the alpha-face due to stereoelectronic control, to yield the final C-2 functionalized glycoside. acs.org This sequence provides a powerful tool for introducing both a new stereocenter and a functionalized carbon branch at the C-2 position of the sugar.

Applications of 3 O Acetyl 4,6 O Benzylidene D Glucal As a Synthetic Intermediate

Construction of Complex Glycoconjugates and Oligosaccharides

The strategic placement of the acetyl and benzylidene protecting groups on the D-glucal framework allows for controlled manipulations at various positions, making it an ideal precursor for the synthesis of complex carbohydrate structures.

Synthesis of 2-Deoxyglycosides

One of the most prominent applications of 3-O-Acetyl-4,6-O-benzylidene-D-glucal is in the synthesis of 2-deoxyglycosides, a class of carbohydrates where the hydroxyl group at the C-2 position is replaced by a hydrogen atom. These structures are integral components of numerous bioactive natural products. The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides from glycals, which can then be converted to 2-deoxyglycosides.

The reaction of a glycal with an alcohol in the presence of a Lewis acid catalyst initiates the rearrangement. For instance, the reaction of 3,4,6-tri-O-acetyl-D-glucal, a closely related precursor, with various alcohols in the presence of catalysts like bromodimethylsulfonium bromide (BDMS) has been shown to produce 2,3-unsaturated O-glycosides with high α-selectivity. The 4,6-O-benzylidene group in the title compound serves to protect the 4- and 6-hydroxyl groups, directing the reaction at other sites and influencing the stereochemical outcome. While direct examples with this compound are specific to particular synthetic routes, the principle of the Ferrier reaction remains a cornerstone for accessing 2-deoxyglycoside structures from such protected glycals.

A variety of alcohols can serve as acceptors in these glycosylation reactions, leading to a diverse range of 2-deoxyglycoside products. The choice of catalyst and reaction conditions plays a crucial role in determining the yield and the α/β anomeric ratio of the final product.

Table 1: Examples of Ferrier Rearrangement with Glycal Derivatives This table is illustrative of the general Ferrier reaction and may not use the exact title compound as the starting material.

| Glycal Donor | Acceptor | Catalyst | Product | Yield (%) | Anomeric Ratio (α:β) |

|---|---|---|---|---|---|

| 3,4,6-tri-O-acetyl-D-glucal | Benzyl (B1604629) alcohol | 3,5-Dinitrobenzoic acid | Benzyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside | 81 | Predominantly α |

| 3,4,6-tri-O-acetyl-D-glucal | 2-Phenylethanol | BDMS | 2-Phenylethyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside | 90 | >95:5 |

Preparation of C-Glycosides and Pseudoglycals

C-Glycosides, where the anomeric oxygen is replaced by a carbon atom, are important mimics of O-glycosides with enhanced stability against enzymatic hydrolysis. This compound and its derivatives are valuable precursors for the synthesis of C-glycosides. The double bond of the glucal can be activated to react with carbon nucleophiles.

For example, the reaction of 2-O-benzyl-4,6-O-benzylidene protected 3-deoxy glucopyranoside donors with allyltrimethylsilane (B147118) in the presence of a promoter can lead to the formation of C-glycosides. nih.gov The stereochemical outcome of such reactions is influenced by the protecting groups and the reaction mechanism. While the 3-hydroxyl group is acetylated in the title compound, its influence on the stereoselectivity of C-glycosylation is a key consideration in synthetic design.

Building Block for Branched Oligosaccharides

The synthesis of branched oligosaccharides requires selectively protected building blocks that allow for glycosylation at specific positions. The 4,6-O-benzylidene group in this compound protects two hydroxyl groups, leaving the C-2 and C-3 positions available for functionalization or for serving as acceptor sites in glycosylation reactions after removal of the acetyl group.

The glycal assembly method is a powerful strategy for the synthesis of complex oligosaccharides, including branched structures. fiveable.me This method involves the iterative coupling of glycal units. A protected glycal, such as a derivative of this compound, can be epoxidized and then coupled with another glycal unit that has a free hydroxyl group, a reaction often catalyzed by a Lewis acid like zinc chloride. libretexts.org This stepwise approach allows for the controlled construction of branched oligosaccharide chains.

Synthesis of β-1,2,3-Triazolyl Glycoside Derivatives

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a highly efficient method for the synthesis of 1,2,3-triazole-linked glycoconjugates. organic-chemistry.orgnih.govsci-hub.se Glycals can be functionalized to introduce either an azide (B81097) or an alkyne group, making them suitable substrates for this reaction.

Starting from 3,4,6-tri-O-acetyl-D-glucal, a related compound, C-glycosyl-bis-1,2,3-triazole derivatives have been synthesized. nih.gov This involves an initial C-glycosidation, followed by deprotection and selective functionalization to introduce an azide moiety, which then undergoes a microwave-assisted Cu(I)-catalyzed cycloaddition with various terminal alkynes. nih.gov While this example starts with a C-glycoside, the functionalization of the glycal framework to introduce the necessary components for click chemistry is a versatile strategy that can be adapted to synthesize a wide range of triazolyl glycoside derivatives. The stereochemistry at the anomeric position would be determined by the initial glycosylation or functionalization step.

Synthesis of Biologically Relevant Molecules and Analogs

The utility of this compound extends to the total synthesis of complex natural products with significant biological activities.

Total Synthesis of Natural Products (e.g., Cryptopyranmoscatone B1, Synargentolide A)

While the direct use of this compound as the starting material is not explicitly detailed in all total syntheses, its close relative, 3,4,6-tri-O-acetyl-D-glucal, has been successfully employed. The synthetic strategies often involve transformations that could be readily adapted to start from the benzylidene-protected analogue.

The first stereoselective total synthesis of Cryptopyranmoscatone B1 was accomplished starting from 3,4,6-tri-O-acetyl-D-glucal. researchgate.net Key steps in this synthesis included a double cross-metathesis reaction and a tandem nucleophilic addition-diastereoselective reduction of an in situ generated oxocarbenium cation to construct the glycoside moiety. researchgate.net The use of a protected glucal as the chiral pool starting material was crucial for establishing the stereochemistry of the final natural product.

Similarly, a concise and highly stereoselective total synthesis of Synargentolide A , a naturally occurring α,β-unsaturated lactone, was achieved from 3,4,6-tri-O-acetyl-D-glucal. researchgate.net The key transformations in this synthesis were a lactol opening, Brown's asymmetric allylation, and a ring-closing metathesis (RCM) reaction. researchgate.net The initial steps of the synthesis transform the glucal into a key intermediate that sets the stereochemical foundation for the rest of the molecule.

Precursors for Deoxyamino Sugars

A primary application of this compound and related protected glycals is in the synthesis of deoxyamino sugars, particularly 2-amino-2-deoxy sugars like glucosamine (B1671600). The key transformation enabling this is the azidonitration reaction. This reaction involves the addition of an azide group (N₃) and a nitrate (B79036) group across the double bond of the glucal.

The general strategy involves the reaction of a protected glucal with a source of azido (B1232118) radical, typically generated from sodium azide and an oxidizing agent such as ceric ammonium (B1175870) nitrate (CAN). This process introduces an azide group at the C-2 position and a nitrate group at the C-1 position. The stereochemical outcome of the azide addition at C-2 is influenced by the protecting groups on the glycal. The presence of a bulky cyclic acetal (B89532), such as the 4,6-O-benzylidene group, directs the incoming azide group to the equatorial position, leading predominantly to the D-gluco configuration.

For instance, studies on glucals with cyclic acetals constraining the C-4 and C-6 hydroxyl groups have demonstrated high stereoselectivity in the azidonitration reaction. The reaction on a 4,6-O-isopropylidene-protected glucal yielded a 20:1 ratio of the desired 2-azido-2-deoxy-D-gluco product over its D-manno isomer. acs.org This high selectivity is crucial for the efficient synthesis of glucosamine building blocks.

Following the azidonitration, the resulting 2-azido-1-nitrate compound can be further manipulated. The nitrate at the anomeric position can be hydrolyzed, and the azide group at C-2 can be reduced to an amine (NH₂). This reduction is commonly achieved through methods such as catalytic hydrogenation or treatment with reducing agents like zinc in acetic acid. Subsequent N-acetylation then yields the desired N-acetylglucosamine derivative. This pathway highlights the utility of protected glycals as precursors to essential amino sugars found in numerous biological systems. nih.gov

Precursors for Fluoro-Deoxyglucose Derivatives

The synthesis of fluoro-deoxyglucose derivatives, particularly 2-deoxy-2-fluoro-D-glucose ([¹⁸F]FDG), a key radiotracer for positron emission tomography (PET), typically utilizes glycals as starting materials. The most common precursor cited in the literature for this transformation is 3,4,6-tri-O-acetyl-D-glucal. acs.orgnih.govgoogle.com The reaction involves an electrophilic fluorination across the double bond of the glucal using reagents like [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite. acs.orgnih.gov

While this compound is a structurally related protected glucal, a detailed, documented synthesis of 2-deoxy-2-fluoro-D-glucose or its derivatives specifically starting from this compound is not extensively reported in the reviewed scientific literature. The established synthetic routes predominantly favor the use of the tri-O-acetylated precursor.

Glycopeptide Synthesis (e.g., N-glycolyl muramyl dipeptide)

A significant application of benzylidene-protected glucals is in the stereoselective synthesis of complex glycopeptides, such as N-glycolyl muramyl dipeptide (N-glycolyl MDP). rsc.orgsigmaaldrich.cnscispace.com Muramyl dipeptide and its analogs are components of bacterial cell walls and are potent immunomodulators. Their synthesis is of great interest for immunological studies.

A robust synthetic route to N-glycolyl MDP utilizes a strategy that begins with the alkylation of a 4,6-O-benzylidene-D-glucal derivative. rsc.orgsigmaaldrich.cnscispace.com This approach circumvents a challenging and often low-yielding Sₙ2 displacement at the C-3 position of a pre-existing glucosamine derivative.

The key synthetic sequence can be summarized as follows:

Alkylation: The hydroxyl group at the C-3 position of 4,6-O-benzylidene-D-glucal is deprotonated and alkylated with a lactate-equivalent synthon, such as a 2-bromopropionic acid derivative. This step forms the crucial ether linkage characteristic of muramic acid.

Azidonitration: The resulting 3-O-alkylated glucal undergoes azidonitration. As described in section 4.2.2, this reaction introduces an azide group at the C-2 position with a D-gluco configuration, thereby establishing the precursor for the amino functionality of the muramic acid core.

Azide Reduction and Acylation: The azide group is then reduced to an amine. An interesting feature of one reported synthesis is an unusual reduction/acylation step that proceeds via an aza-ylide/oxaphospholidine intermediate to directly install the N-glycolyl group. rsc.orgsigmaaldrich.cnscispace.com

Peptide Coupling and Deprotection: The dipeptide moiety (e.g., L-Ala-D-isoGln) is then coupled to the carboxylic acid of the muramic acid unit. Finally, a global deprotection step removes the benzylidene acetal and other protecting groups to yield the final N-glycolyl muramyl dipeptide.

This synthetic strategy showcases the utility of the benzylidene-protected glucal scaffold in building complex molecular architectures by leveraging the reactivity of both the hydroxyl group and the double bond. rsc.org

Development of Carbohydrate-Based Functional Materials

Carbohydrates are increasingly recognized as valuable, renewable feedstocks for the development of advanced functional materials. Their inherent chirality, biocompatibility, and multivalency make them ideal building blocks for creating materials with unique properties and applications in fields ranging from biomedicine to environmental science.

Sugar-Based Low Molecular Weight Gelators (LMWGs)

Low molecular weight gelators (LMWGs) are small molecules (<2000 Da) that can self-assemble in a solvent to form a three-dimensional network, thereby immobilizing the solvent and creating a gel. rsc.org Sugar-based LMWGs are of particular interest due to their biocompatibility and the tunability of their gelation properties through chemical modification.

Derivatives of 4,6-O-benzylidene-D-glucose and glucosamine have been extensively studied as effective LMWGs. nih.govrsc.org The benzylidene acetal provides a rigid, hydrophobic component that, in combination with hydrogen bonding and other non-covalent interactions facilitated by other functional groups on the sugar ring, drives the self-assembly process.

While direct studies on the gelation properties of this compound itself are not prominent, the principles derived from related structures are highly relevant. Research has shown that the gelation ability of 4,6-O-benzylidene-protected sugars is highly dependent on the nature of the substituents at other positions, particularly C-1, C-2, and C-3. By introducing various functional groups such as esters, amides, ureas, carbamates, and triazoles at these positions, researchers can fine-tune the balance of hydrophilic and hydrophobic interactions, as well as hydrogen bonding, to induce gelation in a wide range of solvents, from organic liquids to aqueous mixtures. nih.govrsc.org

For example, a study on 4,6-O-benzylidene acetal protected β-1,2,3-triazolyl glycosides of D-glucose and N-acetyl D-glucosamine found that the gelation properties were highly dependent on the substituent on the triazole ring. Alkyl derivatives were effective at gelling organic solvents and aqueous ethanol/DMSO mixtures. rsc.org

| Compound Class | Modification Site | Functional Group | Typical Gelation Solvents | Reference |

|---|---|---|---|---|

| 4,6-O-Benzylidene-α-D-methyl-glucopyranoside | C-2, C-3 | Esters, Carbamates | Organic solvents, aqueous DMSO, aqueous ethanol | sigmaaldrich.cn |

| 4,6-O-Benzylidene-α-D-methyl-2-deoxy-2-amino-glucopyranoside | C-2 | Amides, Ureas | Aqueous solutions (<0.5 wt%) | researchgate.net |

| 4,6-O-Benzylidene acetal protected β-triazolyl D-glucose | C-1 (via triazole) | Alkyl chains | Pump oil, engine oil, aqueous DMSO, aqueous ethanol | nih.govrsc.org |

| 4,6-O-Phenylethylidene acetal protected D-glucosamine | C-2 | Carbamates | Organic solvents, hydrogels | researchgate.net |

These findings suggest that derivatives of this compound, created by modifying the acetyl group or by adding functionalities at the anomeric carbon, could be promising candidates for new LMWGs. The combination of the rigid benzylidene group, the flexible acetyl or other ester groups at C-3, and potential modifications at C-1 could provide the necessary balance of intermolecular forces to drive self-assembly into fibrillar networks, leading to the formation of novel soft materials.

Derivatization Strategies and Functional Group Transformations of 3 O Acetyl 4,6 O Benzylidene D Glucal

Selective Manipulations of the Benzylidene Acetal (B89532)

The 4,6-O-benzylidene acetal is a widely used protecting group in carbohydrate chemistry for 1,3-diols. wiley-vch.de Its popularity stems from its stability under various reaction conditions and, most importantly, its capacity for regioselective cleavage, which provides a powerful tool for differentiating the C-4 and C-6 hydroxyl groups. nih.gov

One of the most significant advantages of the 4,6-O-benzylidene acetal is its susceptibility to regioselective reductive opening. nih.gov This transformation cleaves one of the C-O bonds of the acetal while simultaneously forming a benzyl (B1604629) ether at the other position, liberating a single free hydroxyl group. The choice of reagents, including a hydride source and a Lewis acid, dictates the regioselectivity of the cleavage, allowing for controlled access to either the C-4 or C-6 hydroxyl group. nih.govtaylorfrancis.com

The direction of the benzylidene ring opening is highly dependent on the reagent system employed. By carefully selecting the conditions, one can selectively generate either 4-O-benzyl or 6-O-benzyl ethers.

Formation of 4-O-Benzyl Derivatives (Cleavage at O-6): To generate a 4-O-benzyl ether and a free hydroxyl group at the C-6 position, reagent systems are chosen where the Lewis acid coordinates to the more sterically accessible O-6 oxygen atom. This coordination weakens the C6-O bond, facilitating a hydride attack at the benzylic carbon and subsequent bond cleavage. A classic and reliable method involves the use of lithium aluminum hydride (LiAlH₄) in combination with aluminum chloride (AlCl₃). taylorfrancis.com However, this reagent's high reactivity limits its compatibility with sensitive functional groups like esters. taylorfrancis.com Alternative methods that favor the formation of 4-O-benzyl ethers have been developed. For instance, the use of borane trifluoride etherate (BF₃·OEt₂) with sodium cyanoborohydride (NaCNBH₃) has been shown to yield 4-O-benzyl derivatives. Mechanistically, it is proposed that when the Lewis acid is the most electrophilic species, it preferentially coordinates to the O-6 oxygen, leading to the formation of the 4-O-benzyl ether. nih.gov

Formation of 6-O-Benzyl Derivatives (Cleavage at O-4): Conversely, to produce a 6-O-benzyl ether and liberate the C-4 hydroxyl group, conditions are selected that favor coordination at the O-4 oxygen or proceed through an alternative mechanism. The reagent system of sodium cyanoborohydride (NaCNBH₃) with ethereal HCl was one of the first complementary methods to the LiAlH₄-AlCl₃ procedure, yielding the opposite regioselectivity. taylorfrancis.com More modern and milder methods have since been established. A combination of triethylsilane (Et₃SiH) and molecular iodine (I₂) in acetonitrile provides excellent yields of 6-O-benzylated products without the formation of the 4-O-benzyl isomer. organic-chemistry.org Another effective system involves borane-tetrahydrofuran complex (BH₃·THF) activated by a Lewis acid. In this case, the activated borane is considered the most electrophilic species and coordinates to the most nucleophilic oxygen of the acetal, which is typically O-6. This coordination, however, leads to the formation of the 6-O-benzyl ether, suggesting a different mechanistic pathway compared to Lewis acid-driven cleavage. nih.gov

Table 1: Reagent Systems for Regioselective Reductive Cleavage of 4,6-O-Benzylidene Acetals

| Target Product | Reagent System | Typical Conditions | Regioselectivity |

|---|---|---|---|

| 4-O-Benzyl Ether (Free 6-OH) | LiAlH₄ - AlCl₃ | CH₂Cl₂ / Et₂O | High for 4-O-Bn |

| BH₃·THF - TMSOTf (cat.) | Room Temperature | Exclusive for 4-O-Bn researchgate.net | |

| NaCNBH₃ - HCl | THF | High for 4-O-Bn taylorfrancis.com | |

| 6-O-Benzyl Ether (Free 4-OH) | Et₃SiH - I₂ | Acetonitrile, 0-5 °C | Selective for 6-O-Bn organic-chemistry.org |

| BH₃·THF (activated by Lewis Acid) | Dichloromethane | High for 6-O-Bn nih.gov | |

| DIBAL-H | Dichloromethane | High for 6-O-Bn wikipedia.org |

Regioselective Reductive Cleavage of the Benzylidene Group

Modifications at the C-3 Position and Other Hydroxyl Groups

The C-3 position of the parent glucal is protected by an acetyl group. This ester linkage provides an additional handle for selective modification. The removal of the acetyl group is often a primary step to unmask the C-3 hydroxyl group for further functionalization, such as glycosylation, etherification, or oxidation.

Standard conditions for deacetylation, such as Zemplén conditions (catalytic sodium methoxide in methanol), are highly effective for removing the acetyl group from carbohydrate structures. ijnrd.org Milder, chemoselective methods have also been developed to ensure compatibility with other sensitive functional groups that might be present on the molecule. For instance, a protocol using trimethylsulfonium iodide (Me₃SI) with potassium permanganate (KMnO₄) as an additive has been shown to effectively deacetylate carbohydrate substrates bearing other protecting groups, including 4,6-O-benzylidene acetals. nih.gov

Enzymatic methods offer an alternative, exceptionally mild approach for selective deprotection. Lipases, such as those from Pseudomonas fluorescens (PFL) or Candida antarctica (CAL-B), have been successfully used to selectively deacetylate the C-3 position of the related compound 3,4,6-tri-O-acetyl-D-glucal. researchgate.net This biocatalytic approach avoids harsh acidic or basic conditions, preserving the integrity of other acid- or base-labile protecting groups.

Once the C-3 hydroxyl group is free, it can be exploited in various synthetic strategies. Its reactivity can be modulated relative to other hydroxyl groups that may be present after manipulations of the benzylidene acetal, allowing for sequential and site-selective introduction of different functionalities. nih.gov

Introduction of Various Protecting Groups for Orthogonal Synthesis

Orthogonal synthesis is a strategy that employs multiple protecting groups within a single molecule, where each type of group can be removed under specific conditions without affecting the others. nih.gov This approach is crucial for the regioselective synthesis of complex oligosaccharides and other carbohydrate-based molecules. Starting from 3-O-acetyl-4,6-O-benzylidene-D-glucal, a sequence of selective deprotection and re-protection steps can generate versatile building blocks with a differentiated pattern of hydroxyl protection.

For example, after the selective deacetylation at the C-3 position, the newly freed hydroxyl group can be protected with a group orthogonal to the benzylidene acetal. Suitable choices include silyl ethers (e.g., tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS)), which are typically removed with fluoride reagents (e.g., TBAF), or other esters like the pivaloyl (Piv) group, which is more sterically hindered and resistant to hydrolysis than acetate. wikipedia.org

Alternatively, following the reductive opening of the benzylidene acetal to yield, for example, a 3-O-acetyl-4-O-benzyl-D-glucal with a free 6-OH, this primary hydroxyl group can be selectively protected. An allyl (All) ether, removable under palladium catalysis, or a fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, could be introduced. This would result in a molecule with three distinct protecting groups (acetyl, benzyl, and allyl/Fmoc), each cleavable under unique conditions, thereby setting the stage for a highly controlled, multi-step synthesis.

Table 2: Examples of Orthogonal Protecting Groups in Carbohydrate Synthesis

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

|---|---|---|---|

| Acetyl | Ac | Ac₂O, Pyridine | NaOMe, MeOH (Zemplén) |

| Benzoyl | Bz | BzCl, Pyridine | NaOMe, MeOH (more slowly than Ac) |

| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) |

| Benzylidene Acetal | Bn | Benzaldehyde dimethyl acetal, CSA | H₂/Pd; various reductive cleavage reagents wikipedia.org |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, Imidazole | TBAF, THF (Fluoride source) |

| Allyl Ether | All | Allyl bromide, NaH | Pd(PPh₃)₄, K₂CO₃ (Palladium catalysis) |

| Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Pyridine | Piperidine in DMF (Base) |

| Levulinoyl Ester | Lev | Levulinic acid, DCC | Hydrazine acetate in DCM |

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone in the characterization of 3-O-Acetyl-4,6-O-benzylidene-D-glucal, offering profound insights into its molecular structure and preferred conformation in solution.

Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals that can be assigned to the individual protons of the glucal ring and the protecting groups. For instance, in a deuterochloroform (CDCl₃) solution, the phenyl protons of the benzylidene group typically appear as a multiplet around δ 7.41 ppm. The anomeric proton (H-1) is observed as a doublet at approximately δ 6.13 ppm with a coupling constant (J) of about 3.6 Hz. Another key signal is a singlet at δ 5.95 ppm, which can be attributed to one of the olefinic protons nih.gov. The presence of the acetyl group is confirmed by a singlet in the upfield region of the spectrum.

A more detailed analysis of the coupling constants between adjacent protons provides valuable information about the dihedral angles and, consequently, the conformation of the pyranoid ring. The rigid 4,6-O-benzylidene ring system significantly influences the conformation of the glucal, locking it into a more defined half-chair or boat-like conformation.

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ph | 7.41 | m | 6.2, 3.6 |

| H-1 | 6.13 | d | 3.6 |

| - | 5.95 | s | - |

Note: The table is based on available partial data and may not be exhaustive. A full assignment would require further 2D NMR experiments.

Elucidation of Anomeric and Diastereomeric Ratios

NMR spectroscopy is an indispensable tool for determining the stereochemical outcome of reactions involving this compound. When this glycal is used as a precursor in synthesis, for example in glycosylation or cycloaddition reactions, the resulting products can often exist as a mixture of anomers or diastereomers.

The anomeric or diastereomeric ratio of these products can be precisely quantified by integrating the signals of specific protons in the ¹H NMR spectrum that are unique to each isomer. For example, in the synthesis of a diene from this compound for use in a Diels-Alder reaction, the subsequent reduction of the cycloadduct can lead to a mixture of cis and trans isomers. The ratio of these isomers can be determined by comparing the integration of characteristic signals in the ¹H NMR spectrum of the product mixture nih.gov.

Mechanistic Studies using NMR Techniques

The reactivity of this compound in various chemical transformations can be investigated using NMR spectroscopy to gain mechanistic insights. For instance, in the chromous chloride-promoted addition of N-haloamides to this glycal, NMR analysis of the products is crucial for determining the regioselectivity and stereoselectivity of the addition whiterose.ac.uknih.govbiopharminternational.com. By characterizing the structure of the resulting 2-amino-glycopyranoside derivatives, the mechanism of the reaction, including the direction of attack of the nitrogen-centered radical and the subsequent solvolysis, can be inferred.

While detailed in-situ NMR studies monitoring the reaction progress of this compound are not extensively reported in the available literature, the structural analysis of the final products by NMR provides critical data for postulating and verifying reaction mechanisms.

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR spectroscopy provides detailed information about the structure and conformation in solution, X-ray crystallography offers an unambiguous determination of the absolute stereochemistry and the solid-state conformation of a molecule. To date, a specific crystal structure for this compound has not been found in the reviewed literature.

However, the application of X-ray crystallography to closely related carbohydrate derivatives underscores its importance in definitively establishing stereochemical configurations. For other complex glycosides and carbohydrate intermediates, single-crystal X-ray diffraction analysis has been instrumental in confirming the outcomes of stereoselective reactions and in understanding the influence of protecting groups on the molecular geometry. Should a crystalline sample of this compound be obtained, X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles, offering a definitive picture of its solid-state conformation and absolute stereochemistry.

Computational Chemistry and Theoretical Studies

In conjunction with experimental techniques, computational chemistry provides a powerful avenue for exploring the reactivity and stereoselectivity of this compound at a molecular level.

Mapping Potential Energy Surfaces of Reaction Pathways

Explaining Stereoselectivity via Quantum Chemical Calculations

Quantum chemical calculations are particularly valuable for explaining the stereoselectivity observed in reactions of chiral molecules like this compound. By calculating the energies of the transition states leading to different stereoisomeric products, the preferred reaction pathway and the resulting stereochemical outcome can be predicted.

For example, in glycosylation reactions, the stereoselectivity is often dictated by the subtle energy differences between the transition states for the formation of α- and β-glycosides. Computational studies on related systems have shown that factors such as the conformation of the oxocarbenium ion intermediate and the trajectory of the nucleophilic attack play a crucial role in determining the stereoselectivity. These theoretical models can rationalize experimental observations and guide the design of new stereoselective synthetic methods.

Modeling Transition States and Intermediates

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms of carbohydrates, providing insights into the transient species that govern the stereochemical and regiochemical outcomes of glycosylation and related reactions. In the context of this compound, theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in modeling the high-energy transition states and reactive intermediates that are often fleeting and difficult to characterize experimentally.

The reactions of glycals, such as this compound, are often characterized by the formation of highly reactive cationic intermediates. A common reaction pathway for glycals is the Ferrier rearrangement, which proceeds through a delocalized allyloxocarbenium ion. acs.orgwikipedia.org This intermediate is formed upon the departure of a leaving group, typically facilitated by a Lewis acid. wikipedia.org Computational models of this process for related glycal systems have provided a detailed picture of the reaction coordinate.

DFT calculations on analogous systems have shown that the initial step of the Ferrier rearrangement, the breaking of the C3–O3 bond, is crucial in determining the reaction rate. acs.org The structure of the glycal, particularly the protecting groups, can influence the stability of the resulting allyloxycarbenium ion. acs.org For this compound, the benzylidene group imparts conformational rigidity, while the acetyl group at C3 influences the electronic environment of the pyranoid ring.

Modeling studies on similar glycosyl donors have detailed the potential reaction pathways. For instance, in glycosylation reactions, the formation of an oxocarbenium ion is a key step. nih.gov With a participating group at C2, this can lead to the formation of an acyloxonium ion intermediate, which directs the incoming nucleophile to the opposite face, resulting in a 1,2-trans-glycoside. nih.gov However, in the case of a glycal like this compound, which lacks a C2 substituent, the stereochemical outcome is governed by other factors, including the stability of the transition state leading to the α or β product.

Computational investigations into the Ferrier rearrangement of various protected glycals have provided valuable data on the energetics of the transition states and intermediates. Although specific data for this compound is not extensively available, the data from closely related structures offer significant insights into the plausible mechanistic pathways.

Table 1: Calculated Relative Energies of Intermediates in a Model Ferrier Rearrangement

| Species | Relative Energy (kcal/mol) | Method of Calculation |

| Glycal Reactant | 0.0 | DFT (B3LYP/6-31G) |

| Allyloxocarbenium Ion | +15.8 | DFT (B3LYP/6-31G) |

| Dioxolenium Ion | +12.5 | DFT (B3LYP/6-31G*) |

Note: Data is based on computational studies of a model glycal system and is intended to be illustrative of the energetic landscape of the Ferrier rearrangement.

The table above illustrates the relative energies of key intermediates in a model Ferrier-type reaction, highlighting the energy cost associated with the formation of the reactive cationic species. The allyloxocarbenium ion, while higher in energy than the starting material, is a key intermediate on the path to the rearranged product. acs.org

Further computational analysis of related systems has also explored the influence of the anomeric effect on the stability of intermediates and transition states. The vinylogous anomeric effect in glycals has been suggested to play a role in their reactivity. acs.org

Table 2: Calculated Activation Barriers for Nucleophilic Attack on a Model Allyloxocarbenium Ion

Note: This data represents a model system and illustrates the energetic preference for different modes of nucleophilic attack on an allyloxocarbenium ion, which influences the stereochemical outcome of the reaction.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The stereoselective synthesis of glycosides remains a formidable challenge in carbohydrate chemistry. The outcome of a glycosylation reaction is influenced by numerous factors, including the nature of the glycosyl donor, the acceptor, the solvent, and the catalyst. For glycal donors like 3-O-Acetyl-4,6-O-benzylidene-D-glucal, achieving high stereoselectivity is particularly challenging due to the absence of a participating group at the C-2 position. bris.ac.uk Research is increasingly focused on the development of novel catalytic systems that can exert greater control over the stereochemical outcome of glycosylation reactions involving such donors.

Organocatalysis has emerged as a powerful tool in stereoselective synthesis. researchgate.net Chiral Brønsted acids and thiourea-based catalysts have shown promise in promoting stereoselective glycosylations. nih.gov For instance, cooperative Brønsted acid-type organocatalysis has been successfully employed for the α-stereoselective synthesis of deoxyglycosides from glycals. nih.gov Future work will likely involve the design and application of new generations of chiral organocatalysts specifically tailored for the activation of this compound, aiming to achieve near-perfect stereocontrol. The development of catalysts that can direct the approach of the nucleophile to a specific face of the oxocarbenium ion intermediate is a key objective. bris.ac.uk

Transition metal catalysis also presents significant opportunities. While traditional Lewis acids are commonly used, the exploration of chiral transition metal complexes as catalysts for glycosylation is an active area of research. These catalysts can offer unique modes of activation and stereocontrol. For example, regioselective benzoylation of 4,6-O-benzylidene acetals of glycopyranosides has been achieved with high selectivity using transition metal promoters like Cu(CF₃COO)₂ and MoO₂(acac)₂. researchgate.net The development of transition metal catalytic systems for the direct, stereoselective glycosylation of this compound could provide efficient routes to previously inaccessible glycosidic linkages.

| Catalytic System Type | Potential Catalysts | Desired Outcome | Key Challenges |

| Organocatalysis | Chiral Phosphoric Acids, Chiral Thioureas | High α- or β-selectivity in glycosylation | Catalyst loading, substrate scope, and scalability |

| Transition Metal Catalysis | Chiral Gold, Palladium, or Copper Complexes | Novel reactivity and stereocontrol | Catalyst cost, sensitivity to air and moisture |

| Dual Catalysis | Combination of a Lewis acid and an organocatalyst | Synergistic activation for enhanced reactivity and selectivity | Matching catalyst compatibility and optimizing reaction conditions |

Exploration of New Reaction Classes for Glycal Derivatization

The reactivity of the enol ether moiety in this compound makes it a versatile platform for a wide array of chemical transformations. While established reactions such as glycosylation and epoxidation are well-documented, emerging research is focused on exploring novel reaction classes to further expand its synthetic utility.

One promising area is the development of C-H functionalization reactions. Directing group-assisted C-H activation has the potential to enable the selective introduction of functional groups at various positions on the pyran ring, opening up new avenues for derivatization. researchgate.net Another area of intense investigation is the difunctionalization of the double bond. Recent advances have demonstrated the ability to introduce two different functional groups across the double bond of glycals in a single step, providing rapid access to complex and densely functionalized carbohydrate derivatives. thieme-connect.de

Furthermore, the use of glycals in multicomponent reactions is gaining traction. These reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient means of generating molecular complexity. nih.gov The development of novel multicomponent reactions involving this compound would provide a powerful tool for the rapid synthesis of diverse libraries of carbohydrate-based molecules for biological screening.

| Reaction Class | Description | Potential Applications |

| C-H Functionalization | Direct activation and functionalization of C-H bonds. | Introduction of novel substituents for biological activity studies. |

| Difunctionalization | Addition of two different functional groups across the double bond. | Rapid synthesis of complex 2,3-disubstituted glycosides. |

| Multicomponent Reactions | Combination of three or more reactants in a single step. | Efficient generation of diverse libraries of glycohybrids. |

| Photoredox Catalysis | Use of light to initiate radical-based transformations. | Access to novel reaction pathways and functional group tolerance. |

Expanding the Scope of Glycal-Based Total Synthesis in Natural Products

Glycals, including this compound, are valuable chiral building blocks for the total synthesis of a wide range of natural products. researchgate.netrsc.org Their inherent chirality and versatile reactivity make them ideal starting materials for the construction of complex molecular architectures. Future research will continue to leverage these attributes to tackle the synthesis of increasingly complex and biologically significant natural products.

The versatility of glycals allows for their transformation into a variety of key intermediates, such as C-glycosides and branched-chain sugars, which are common motifs in natural products. dntb.gov.ua The development of new synthetic methodologies for the manipulation of glycals will directly translate to more efficient and elegant total syntheses. For example, novel palladium-catalyzed C-glycosylation reactions have been instrumental in the synthesis of natural products like bergenin and papulacandin D. researchgate.net

Moreover, the application of diversity-oriented synthesis (DOS) strategies starting from glycals is an emerging area. rsc.org By systematically varying the reaction pathways and building blocks, it is possible to generate libraries of natural product-like molecules with diverse structural features. This approach, which is heavily reliant on the availability of versatile starting materials like this compound, is expected to play a crucial role in the discovery of new therapeutic agents.

Integration of this compound into Automated Synthesis Platforms

Automated glycan assembly (AGA) has revolutionized the synthesis of complex oligosaccharides, enabling their rapid and efficient construction on a solid support. mpg.denih.gov The integration of versatile building blocks like this compound into these automated platforms is a key area of future development. To be suitable for AGA, a building block must be appropriately protected to allow for selective deprotection and subsequent glycosylation at a specific position. nih.govresearchgate.net

The development of robust and efficient methods for the synthesis of orthogonally protected derivatives of this compound is therefore crucial. This will involve the strategic introduction of temporary protecting groups that can be selectively removed under the conditions of automated synthesis without affecting the permanent protecting groups. The 4,6-O-benzylidene acetal (B89532) serves as a permanent protecting group for these positions, while the 3-O-acetyl group can be selectively removed to allow for chain extension at this position.

The successful integration of such building blocks into AGA will require careful optimization of the coupling and deprotection cycles. illinois.edunih.gov The reactivity of the glycosyl donor and the efficiency of the deprotection step are critical factors that will need to be fine-tuned to ensure high yields and purities of the target oligosaccharides. The availability of a broader range of protected glycal building blocks will significantly expand the scope of oligosaccharides that can be synthesized using automated platforms. rsc.orgbeilstein-journals.org

Computational Design of Glycal-Based Donors for Targeted Synthesis

Computational chemistry and machine learning are becoming increasingly powerful tools in the design and optimization of chemical reactions. bath.ac.uknih.gov In the context of glycosylation, computational methods can provide valuable insights into reaction mechanisms and help to predict the stereochemical outcome of a reaction. nih.gov The application of these tools to the design of glycal-based donors, including derivatives of this compound, is a promising area of future research.

By modeling the transition states of glycosylation reactions, it is possible to understand the factors that govern stereoselectivity. researchgate.net This knowledge can then be used to design new glycosyl donors with modified protecting groups or leaving groups that are predicted to favor the formation of a specific anomer. For example, quantum mechanical calculations can be used to quantify the steric and electronic contributions of different substituents on the glycal donor, allowing for the rational design of donors with enhanced stereoselectivity. nih.gov

Machine learning algorithms can also be trained on large datasets of glycosylation reactions to predict the stereochemical outcome with a high degree of accuracy. rsc.orgchemrxiv.org As more data becomes available, these models will become increasingly sophisticated and will be able to guide the selection of the optimal glycal donor and reaction conditions for a given synthetic target. The integration of computational design and experimental synthesis will undoubtedly accelerate the development of new and more efficient methods for the stereoselective synthesis of complex carbohydrates. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-O-Acetyl-4,6-O-benzylidene-D-glucal, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation of D-glucal with benzaldehyde, followed by acetylation at the 3-OH position. For example, 4,6-O-benzylidene-D-glucal is prepared by reacting D-glucal with benzaldehyde under controlled acidic conditions, then acetylated using acetic anhydride in pyridine . Product purity is highly dependent on reaction stoichiometry, temperature, and purification steps (e.g., recrystallization from ethanol-water or petroleum ether, as described in ). Impurities often arise from incomplete acetal formation or residual solvents, necessitating rigorous HPLC or TLC validation .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, with - and -NMR providing data on acetal and acetyl group positions (e.g., δ 5.72 ppm for OAc in -NMR ). FTIR validates functional groups (e.g., C=O stretch at ~1740 cm for acetyl). Mass spectrometry confirms molecular weight (e.g., [M+Na] at 299.3 m/z for CHO). Purity is assessed via HPLC (reversed-phase C18 columns) or GC with flame ionization detection .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound is hygroscopic and may form hazardous dust or aerosols. Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/skin contact. Toxicity data (H302, H315, H319, H335) indicate acute oral, dermal, and respiratory hazards . Spills require immediate containment with inert adsorbents (e.g., quartz powder) and disposal in certified hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during glycosylation reactions involving this compound?

- Methodological Answer : Regioselectivity conflicts often arise from competing reaction pathways (e.g., axial vs. equatorial attack). To resolve this, employ kinetic vs. thermodynamic control studies by varying temperature and solvent polarity. For example, BF-catalyzed reactions may favor elimination over glycosylation (as seen in allal derivatives ), while phosphotungstic acid (PTA) enhances glycosylation yields (80% in entry 8 of ). NMR-based monitoring of intermediates (e.g., HETCOR or DEPT experiments ) can identify dominant pathways.

Q. What strategies mitigate side reactions (e.g., elimination or acetal migration) during functionalization?

- Methodological Answer : Acetal migration is minimized by avoiding protic solvents and acidic catalysts. For example, indirect synthesis routes using titanium or vanadium catalysts bypass acidic conditions that destabilize the benzylidene group . Elimination side reactions (e.g., trans-diaxial acetic acid loss in allal derivatives ) are suppressed by using anhydrous solvents (dry pyridine) and low temperatures (0–5°C) during acetylations .

Q. How can glycosylation efficiency using this compound as a glycosyl donor be optimized?

- Methodological Answer : Activate the glucal donor with thiophilic promoters (e.g., NIS/AgOTf) or Lewis acids like PTA, which improves glycosylation yields (69–80% in ). Regioselectivity is controlled by protecting group manipulation; for example, 4,6-O-benzylidene groups direct reactivity to the C2/C3 positions, enabling stereoselective oligosaccharide assembly (e.g., trisaccharide synthesis in ).

Q. What challenges arise in synthesizing derivatives with axial substituents, and how are they addressed?

- Methodological Answer : Axial substituents introduce steric hindrance, reducing reaction rates. Strategies include using bulky protecting groups (e.g., 2,4-dichlorophenyl thiocarbonate ) or stepwise functionalization. For example, installing a 2-O-trideuterioacetyl group via pyridine-mediated acetylation avoids steric clashes . Computational modeling (not explicitly referenced but inferred from spectral data) can predict steric effects to guide synthetic design.

Q. How does the choice of solvent and catalyst influence the stability of this compound in acidic environments?

- Methodological Answer : Acid-labile benzylidene acetals degrade under strong protic acids (e.g., HSO), but stability is improved in aprotic solvents (e.g., CHCl) with mild catalysts like CSA (camphorsulfonic acid). For example, benzylidene acetal formation under reduced pressure (600 mBar) in MeCN minimizes acid exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.